4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine
Description
Properties
CAS No. |
917899-35-5 |
|---|---|
Molecular Formula |
C22H24ClN3 |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine |
InChI |
InChI=1S/C22H24ClN3/c1-2-21-20(15-25-26-21)16-3-5-17(6-4-16)22(11-13-24-14-12-22)18-7-9-19(23)10-8-18/h3-10,15,24H,2,11-14H2,1H3,(H,25,26) |
InChI Key |
QWOVRAOBZSXBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1)C2=CC=C(C=C2)C3(CCNCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine, often referred to as a substituted piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a piperidine core substituted with a chlorophenyl group and a pyrazole moiety. The molecular formula is , and it exhibits properties typical of both piperidine and pyrazole derivatives.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, which can be summarized as follows:
- Antiviral Activity : Pyrazole derivatives have been noted for their antiviral properties. Research indicates that compounds similar to the target molecule inhibit viral replication, particularly against hepatitis C virus (HCV) and influenza viruses, by interfering with viral RNA synthesis and protein function .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This action is significant given the role of inflammation in various chronic diseases .
- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of chlorine substituents appears to enhance this activity .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and inflammation, such as COX enzymes and polymerases specific to certain viruses.
- Receptor Modulation : It may modulate receptors involved in pain and inflammation pathways, contributing to its analgesic effects.
- Cellular Uptake Interference : The structure allows for potential interference with cellular uptake mechanisms that viruses utilize to enter host cells.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- A study demonstrated that pyrazole derivatives significantly reduced HCV replication in vitro, with effective concentrations ranging from 5 to 20 µM . This suggests that similar structures could exhibit comparable antiviral potency.
- Another research highlighted the anti-inflammatory action of substituted pyrazoles, showing a reduction in COX enzyme activity by up to 90% at specific concentrations .
Data Tables
Scientific Research Applications
Antineoplastic Activity
AT7867 has been identified as a potent inhibitor of non-specific serine/threonine protein kinases (EC 2.7.11.1), which are crucial in various signaling pathways involved in cancer progression. The compound demonstrates significant antitumor activity, making it a candidate for further development in cancer therapeutics .
Neuroscience Research
Research indicates that compounds similar to AT7867 play a role in modulating neurotransmitter systems. This makes them valuable in understanding the mechanisms behind neuropsychiatric disorders and developing new treatments for conditions such as depression and anxiety .
Chemical Synthesis
AT7867 serves as an important intermediate in the synthesis of other pharmaceutical compounds. Its structure allows chemists to utilize it as a building block for creating complex molecules, enhancing the efficiency of drug formulation processes .
Analytical Chemistry
In analytical chemistry, AT7867 is used as a standard reference material for quantifying related compounds in pharmaceutical products. This application is vital for ensuring the safety and efficacy of drugs during quality control processes .
Forensic Science
The compound is also relevant in forensic toxicology, where it can be analyzed to provide insights into substance abuse cases. Its detection can aid in developing methods for identifying illicit drugs .
Table 1: Summary of Key Research Findings
Chemical Reactions Analysis
N-Alkylation of the Piperidine Nitrogen
The tertiary amine in the piperidine ring undergoes alkylation reactions under basic conditions. This modification enhances solubility or introduces functional handles for further derivatization:
-
Reagents: Alkyl halides (e.g., methyl iodide), propargyl bromides.
-
Outcome: Formation of quaternary ammonium salts or secondary amines.
Example:
Electrophilic Aromatic Substitution (EAS)
The pyrazole and chlorophenyl rings participate in EAS, though regioselectivity varies:
| Substituent | Position | Reactivity |
|---|---|---|
| 5-Ethyl-1H-pyrazole | C-3, C-5 | Moderate activation (electron-donating ethyl group) |
| 4-Chlorophenyl | Para to Cl | Deactivation (electron-withdrawing Cl) |
-
Nitration: Pyrazole reacts at C-3 with HNO₃/H₂SO₄, yielding 3-nitro derivatives .
-
Sulfonation: Requires oleum due to deactivated aromatic rings .
Oxidation Reactions
The ethyl group on the pyrazole undergoes oxidation to form carboxylic acids or ketones:
-
Reagents: KMnO₄ (acidic/basic), CrO₃.
-
Product: 5-Carboxypyrazole derivatives (confirmed via IR: 1700 cm⁻¹ carbonyl stretch) .
Cross-Coupling Reactions
The chlorophenyl group facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl systems .
-
Buchwald-Hartwig: Amination reactions introduce NH₂ groups .
Cycloaddition Reactions
The pyrazole acts as a dipolarophile in 1,3-dipolar cycloadditions:
-
With sydnones: Forms pyrazolo[1,2-a]pyridazine derivatives under microwave irradiation .
-
With diazo compounds: Generates fused heterocycles (e.g., pyrazolo-triazoles) .
Acid-Base Reactivity
-
Protonation: The pyrazole NH (pKa ~14–16) deprotonates in strong bases (e.g., NaH), enabling alkylation at N-1 .
-
Salt Formation: Piperidine forms HCl salts (m.p. 212–215°C) for improved crystallinity.
Mechanistic Insights
-
Steric Effects: Bulk substituents on the piperidine hinder reactions at the N-center.
-
Electronic Effects: Chlorine’s -I effect reduces EAS rates on the phenyl ring by 30–40% compared to unsubstituted analogs .
This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Recent studies highlight its utility as a scaffold for kinase inhibitors and anti-inflammatory agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The compound’s analogs vary in substituents on the pyrazole ring, piperidine modifications, and aromatic group substitutions. These alterations influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity. Below is a comparative analysis:
Table 1: Comparative Analysis of Structural Features and Activities
Computational and Structural Insights
- Crystallography : The fluorophenyl-pyrazolone derivative () exhibits intramolecular hydrogen bonds (C17–H17B···N2) and crystal packing stabilized by intermolecular interactions, providing a model for optimizing the target compound’s solid-state stability .
Preparation Methods
Method A: Direct Synthesis from Precursor Compounds
This method involves the reaction of 4-chlorobenzaldehyde with ethyl-1H-pyrazole-4-carboxaldehyde in the presence of a base to form an intermediate compound, which is then cyclized to yield the target compound.
- 4-Chlorobenzaldehyde
- Ethyl-1H-pyrazole-4-carboxaldehyde
- Base (e.g., sodium hydroxide)
- Solvent (e.g., ethanol)
- Dissolve 4-chlorobenzaldehyde (1 mmol) and ethyl-1H-pyrazole-4-carboxaldehyde (1 mmol) in ethanol.
- Add sodium hydroxide (1 mmol) to the mixture and stir at room temperature for 2 hours.
- Heat the reaction mixture under reflux for an additional 3 hours.
- Cool and filter the precipitate formed.
- Purify the product by recrystallization from ethanol.
- Yield: Approximately 75%
- Melting Point: 210–212°C
- Characterization: IR, NMR spectroscopy
Method B: Multi-Step Synthesis via Intermediate Formation
In this method, a multi-step process is used where various intermediates are synthesized before obtaining the final product.
Step 1: Synthesis of Pyrazole Derivative
- Combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and acetic acid (catalytic amount) in a flask.
- Heat under reflux for 3 hours to produce ethyl pyrazole derivative.
Step 2: Formation of Piperidine Ring
- React the synthesized pyrazole derivative with 4-chlorobenzoyl chloride in the presence of triethylamine as a base.
- Stir for 6 hours at room temperature followed by heating at reflux for another hour.
Step 3: Final Cyclization
- Treat the resulting product with piperidine in ethanol under reflux for 5 hours.
- Isolate and purify the final compound through filtration and recrystallization.
- Yield: Approximately 68%
- Melting Point: 215–217°C
- Characterization: IR, NMR spectroscopy
Method C: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
- Mix equimolar amounts of 4-chlorobenzaldehyde and ethyl pyrazole in a microwave reactor.
- Add a catalytic amount of piperidine and irradiate at high power for 10 minutes.
- Cool down, filter, and recrystallize from ethanol.
- Yield: Approximately 80%
- Melting Point: 208–210°C
- Characterization: IR, NMR spectroscopy
| Method | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|
| Direct Synthesis | 75 | 210–212 | Simple procedure |
| Multi-Step Synthesis | 68 | 215–217 | Involves multiple intermediates |
| Microwave-Assisted | 80 | 208–210 | Rapid synthesis with high yield |
The preparation of 4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine can be achieved through various methods, each with its advantages regarding yield and complexity. The microwave-assisted method stands out due to its efficiency and higher yield, making it a favorable choice for synthesizing this compound in research settings. Further studies could explore optimization techniques to enhance yields or reduce reaction times even more.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine, and how can reaction yields be optimized?
- Methodology :
- Multi-step synthesis : Begin with Suzuki-Miyaura coupling to attach the chlorophenyl group to the piperidine core. Use palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .
- Pyrazole ring formation : Employ cyclocondensation of hydrazine derivatives with β-ketoesters. Optimize solvent choice (e.g., ethanol or DMF) and temperature (80–100°C) to enhance yield .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high-purity isolation. Yields typically range from 45% to 68% .
- Example reaction table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65 | 95% |
| 2 | NH₂NH₂, β-ketoester, EtOH, reflux | 58 | 98% |
Q. How can structural elucidation of this compound be performed using spectroscopic methods?
- Methodology :
- NMR : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm, multiplet), pyrazole protons (δ 7.2–8.1 ppm), and ethyl group (δ 1.2–1.4 ppm, triplet) .
- X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., C–H···N interactions) to confirm stereochemistry .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~406.18) and fragmentation patterns .
Q. What in vitro biological assays are suitable for evaluating its pharmacological potential?
- Methodology :
- Receptor binding assays : Screen for affinity at dopamine (D2/D3) and serotonin (5-HT2A) receptors using radioligand displacement (e.g., [³H]spiperone for 5-HT2A) .
- Antimicrobial testing : Use broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : Assess via MTT assay in HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can researchers address discrepancies in binding affinity data across different receptor subtypes?
- Methodology :
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor subtypes (e.g., D2 vs. D3). Focus on hydrophobic pockets and halogen bonding with the chlorophenyl group .
- Standardized assay conditions : Ensure consistent buffer pH, temperature (25°C vs. 37°C), and membrane preparation methods to reduce variability .
- Data normalization : Express binding affinities (Ki) relative to a reference ligand (e.g., haloperidol for D2) to enable cross-study comparisons .
Q. What strategies optimize the compound's pharmacokinetic properties without altering its core structure?
- Methodology :
- Prodrug derivatization : Introduce ester or amide groups at the piperidine nitrogen to enhance solubility. Hydrolyze in vivo via esterases .
- Lipid nanoparticle encapsulation : Use PEGylated lipids to improve bioavailability in oral administration studies .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation sites. Modify vulnerable positions (e.g., ethyl group substitution) .
Q. How can researchers resolve contradictory results in antimicrobial efficacy across studies?
- Methodology :
- Strain-specific profiling : Test against clinical isolates (e.g., methicillin-resistant S. aureus) rather than reference strains .
- Synergy studies : Combine with β-lactam antibiotics (e.g., ampicillin) to assess additive or antagonistic effects via checkerboard assays .
- Resistance induction : Serial passage bacteria under sub-MIC concentrations to evaluate resistance development .
Data Contradiction Analysis
Q. Why do computational predictions of receptor binding sometimes conflict with experimental results?
- Methodology :
- Force field limitations : Validate docking results with ab initio quantum mechanics (e.g., DFT) to account for halogen bond polarization .
- Solvent effects : Include explicit water molecules in MD simulations to model hydrophobic interactions accurately .
- Experimental validation : Perform alanine scanning mutagenesis on receptors to confirm critical binding residues .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
